Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 885279-92-5
VCID: VC2633683
InChI: InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-4-5-13(15)6-8-14-9-7-13/h14H,4-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC12CCNCC2
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate

CAS No.: 885279-92-5

Cat. No.: VC2633683

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate - 885279-92-5

Specification

CAS No. 885279-92-5
Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-4-5-13(15)6-8-14-9-7-13/h14H,4-10H2,1-3H3
Standard InChI Key AGYJKDRKBSJWLJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC12CCNCC2
Canonical SMILES CC(C)(C)OC(=O)N1CCCC12CCNCC2

Introduction

Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a spirocyclic organic compound featuring a bicyclic structure with two nitrogen atoms and a tert-butyl carbamate protecting group. This molecule is primarily utilized as an intermediate in pharmaceutical and organic synthesis due to its rigid spirocyclic framework, which can influence conformational properties in drug design . Below is a detailed analysis of its structural features, physicochemical properties, and research applications.

Key Molecular Data:

PropertyValueSource
CAS Number885279-92-5
Molecular FormulaC₁₃H₂₄N₂O₂
Molecular Weight240.34 g/mol
IUPAC Nametert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate
SMILESCC(C)(C)OC(=O)N1C2(CCCN2)CCC1
ConcentrationVolume Required for 1 mg5 mg10 mg
1 mM3.6127 mL18.0634 mL36.1268 mL
10 mM0.3613 mL1.8063 mL3.6127 mL

Applications in Research

The compound serves as a versatile building block in medicinal chemistry:

  • Spirocyclic Scaffold: Its rigid structure is valuable for designing kinase inhibitors or GPCR-targeted drugs, where conformational restriction enhances selectivity .

  • Boc-Protected Amine: Facilitates selective deprotection for further functionalization .

Related Analogues (from ):

Compound (CAS)SimilarityKey Difference
336191-17-40.96Carboxylate at position 2
1523618-36-10.91Oxalate salt form

Research Significance

The compound’s spirocyclic architecture and Boc-protected amine make it a critical intermediate in synthesizing complex molecules. Its utility is underscored by its commercial availability from suppliers like Apollo Scientific and applications in diverse pharmacological studies .

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